molecular formula C23H21N3 B5168894 4,6-diphenyl-2-(1-piperidinyl)nicotinonitrile CAS No. 61006-40-4

4,6-diphenyl-2-(1-piperidinyl)nicotinonitrile

Cat. No. B5168894
CAS RN: 61006-40-4
M. Wt: 339.4 g/mol
InChI Key: CZKQZXXJRAAXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-diphenyl-2-(1-piperidinyl)nicotinonitrile, also known as DPN, is a compound that has been extensively studied in the field of pharmacology due to its potential applications as a research tool. This compound is a selective agonist for the estrogen receptor beta (ERβ), which makes it useful for investigating the role of this receptor in various physiological and pathological processes. In

Mechanism of Action

4,6-diphenyl-2-(1-piperidinyl)nicotinonitrile selectively activates the ERβ receptor, which is a member of the nuclear receptor superfamily. Upon binding to ERβ, 4,6-diphenyl-2-(1-piperidinyl)nicotinonitrile induces a conformational change in the receptor, which allows it to bind to specific DNA sequences known as estrogen response elements (EREs). This binding results in the activation of gene transcription, leading to the production of proteins that mediate the biological effects of ERβ activation.
Biochemical and physiological effects:
The activation of ERβ by 4,6-diphenyl-2-(1-piperidinyl)nicotinonitrile has been shown to have a wide range of biochemical and physiological effects. For example, 4,6-diphenyl-2-(1-piperidinyl)nicotinonitrile has been shown to increase bone mineral density and reduce bone resorption, suggesting a potential role for ERβ agonists in the treatment of osteoporosis. Additionally, 4,6-diphenyl-2-(1-piperidinyl)nicotinonitrile has been shown to have cardioprotective effects, including the reduction of atherosclerosis and the prevention of cardiac hypertrophy. 4,6-diphenyl-2-(1-piperidinyl)nicotinonitrile has also been shown to have neuroprotective effects, including the prevention of neuronal apoptosis and the promotion of neurite outgrowth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,6-diphenyl-2-(1-piperidinyl)nicotinonitrile as a research tool is its selectivity for ERβ, which allows for the specific investigation of the effects of ERβ activation. Additionally, 4,6-diphenyl-2-(1-piperidinyl)nicotinonitrile has a high affinity for ERβ, which allows for the efficient activation of the receptor at low concentrations. However, one limitation of using 4,6-diphenyl-2-(1-piperidinyl)nicotinonitrile is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving 4,6-diphenyl-2-(1-piperidinyl)nicotinonitrile. One area of interest is the investigation of the potential therapeutic applications of ERβ agonists in the treatment of various diseases, including osteoporosis, cardiovascular disease, and neurodegenerative disorders. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of ERβ activation by 4,6-diphenyl-2-(1-piperidinyl)nicotinonitrile. Finally, the development of more potent and selective ERβ agonists may lead to the discovery of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 4,6-diphenyl-2-(1-piperidinyl)nicotinonitrile involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-bromopyridine with potassium tert-butoxide to form the corresponding pyridine anion. This anion is then reacted with 4,6-dichloronicotinonitrile to form the intermediate product, which is subsequently reacted with phenylmagnesium bromide to yield 4,6-diphenyl-2-(1-piperidinyl)nicotinonitrile.

Scientific Research Applications

4,6-diphenyl-2-(1-piperidinyl)nicotinonitrile has been widely used as a research tool to investigate the role of ERβ in various physiological and pathological processes. For example, 4,6-diphenyl-2-(1-piperidinyl)nicotinonitrile has been used to study the effects of ERβ activation on bone metabolism, cardiovascular function, and neuronal function. Additionally, 4,6-diphenyl-2-(1-piperidinyl)nicotinonitrile has been used to investigate the potential therapeutic applications of ERβ agonists in the treatment of various diseases, including osteoporosis, cardiovascular disease, and neurodegenerative disorders.

properties

IUPAC Name

4,6-diphenyl-2-piperidin-1-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3/c24-17-21-20(18-10-4-1-5-11-18)16-22(19-12-6-2-7-13-19)25-23(21)26-14-8-3-9-15-26/h1-2,4-7,10-13,16H,3,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKQZXXJRAAXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385598
Record name 4,6-diphenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61006-40-4
Record name 4,6-diphenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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